1-Bromo-3-(2-fluoroethanesulfonyl)benzene

Catalog No.
S912088
CAS No.
1783736-63-9
M.F
C8H8BrFO2S
M. Wt
267.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2-fluoroethanesulfonyl)benzene

CAS Number

1783736-63-9

Product Name

1-Bromo-3-(2-fluoroethanesulfonyl)benzene

IUPAC Name

1-bromo-3-(2-fluoroethylsulfonyl)benzene

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2

InChI Key

FOJVKPHTARFCGE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCF

This compound is an aromatic molecule with a bromine (Br) atom at position 1 and a fluorinated ethanesulfonyl group (SO2CF2CH3) at position 3 of the benzene ring.

  • Aromatic molecules are characterized by a ring of six carbon atoms with alternating single and double bonds, which gives them unique stability.

Scientific literature shows this specific compound has not been extensively studied, and its origin or significance in research is not currently well documented [].


Molecular Structure Analysis

1-Bromo-3-(2-fluoroethanesulfonyl)benzene contains several key features:

  • Bromine atom: This heavy atom can be useful for introducing a reactive site into the molecule for further functionalization.
  • Fluorosulfonyl group: This group can participate in various reactions due to its electron-withdrawing nature and the presence of a moderately reactive sulfur atom.

Chemical Reactions Analysis

Due to the limited data available, specific reactions involving 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not documented in scientific literature []. However, based on the functional groups, some general reaction possibilities include:

  • Substitution reactions: The bromine atom is a good leaving group and can be replaced with other nucleophiles through various substitution reactions.
  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the fluorosulfonyl group might activate the benzene ring for nucleophilic aromatic substitution reactions.

These are just general possibilities, and the specific reaction conditions and reagents would need to be explored for actual synthesis or functionalization.


Physical And Chemical Properties Analysis

No data on physical and chemical properties like melting point, boiling point, or solubility is currently available in scientific resources [].

There is no documented information on the mechanism of action for this specific compound [].

XLogP3

2.4

Dates

Modify: 2023-08-16

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